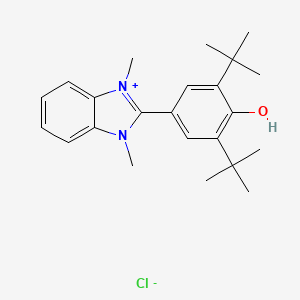
N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide, also known as PTZ, is a synthetic compound that has been widely used in scientific research for its unique pharmacological properties. PTZ is a thiazole derivative that acts as a GABA receptor antagonist, and it has been shown to induce seizures in animal models.
Mecanismo De Acción
N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide acts as a GABA receptor antagonist, which means it blocks the inhibitory neurotransmitter GABA from binding to its receptor. This leads to an increase in neuronal excitability and can ultimately result in seizures. N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide is thought to act on both GABA-A and GABA-B receptors, although its exact mechanism of action is still not fully understood.
Biochemical and Physiological Effects:
N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide-induced seizures are characterized by a rapid onset and a short duration, typically lasting no more than a few minutes. The seizures are accompanied by changes in brain activity, including increased neuronal firing and synchronization. N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide has also been shown to induce changes in neurotransmitter levels, including increases in glutamate and decreases in GABA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide is a useful tool for inducing seizures in animal models due to its rapid onset and short duration. It is also relatively easy to administer and can be given orally or intraperitoneally. However, there are some limitations to its use. N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide-induced seizures may not accurately reflect the complexity of human epilepsy, and the effects of N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide on brain function and behavior may not be directly translatable to humans.
Direcciones Futuras
There are several potential future directions for research involving N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide. One area of interest is the development of novel antiepileptic drugs that can effectively treat N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide-induced seizures. Another area of interest is the use of N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide to study the mechanisms underlying epileptogenesis, or the development of epilepsy. Additionally, N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide may be useful in studying the effects of seizures on brain development and plasticity. Finally, there is potential for N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide to be used as a tool for screening novel compounds for their antiepileptic properties.
Métodos De Síntesis
N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide is synthesized through a multistep process starting with the reaction of 2-aminothiazole with 3-bromopropionyl chloride. The resulting product is then reacted with phenylmagnesium bromide to obtain the final product, N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide. The purity of the compound can be confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis.
Aplicaciones Científicas De Investigación
N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide has been widely used in scientific research as a tool to induce seizures in animal models, particularly in mice and rats. It is commonly used to study the mechanisms underlying epilepsy, as well as to test the efficacy of novel antiepileptic drugs. N-(3-phenylpropyl)-N'-1,3-thiazol-2-ylethanediamide can also be used to study the effects of seizures on brain function and behavior, including learning and memory.
Propiedades
IUPAC Name |
N-(3-phenylpropyl)-N'-(1,3-thiazol-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-12(13(19)17-14-16-9-10-20-14)15-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYHFLCWPSWHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5107616.png)

![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)cyclopentanecarboxamide](/img/structure/B5107647.png)
![10,14-dioxa-2,3,5,7-tetraazatetracyclo[6.4.1.1~9,12~.0~2,6~]tetradeca-3,5-dien-8-ol](/img/structure/B5107652.png)
![4-(2-pyrimidinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5107660.png)
![4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5107664.png)
![2-[(3-hydroxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5107666.png)
![6-(cyclopropylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5107672.png)

![7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5107688.png)

![6-amino-4-phenyl-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5107707.png)
![4,4'-[(3,5-dichloro-2-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5107709.png)
![N-(5-isoxazolylmethyl)-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5107721.png)